5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of “5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine” can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .
Application in Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of Application : 5H-pyrrolo[2,3-b]pyridine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various biological processes.
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
Application in Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology
- Summary of Application : Pyrrolo[1,2-a]pyrazine derivatives, which are similar to 1H-pyrrolo[2,3-b]pyridine derivatives, have exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
Application in Drug Discovery Research
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : The pyrrolopyrazine structure, which includes 1H-pyrrolo[2,3-b]pyridine derivatives, is an attractive scaffold for drug discovery research .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRBDVURCEKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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